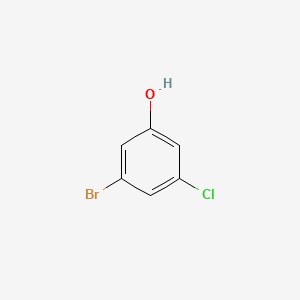

3-Bromo-5-chlorophenol

Beschreibung

Significance of Halogenated Phenolic Compounds in Organic Synthesis and Medicinal Chemistry Research

In organic synthesis, halogenated phenols serve as versatile precursors for a wide array of more complex molecules. The halogen atoms can be readily substituted or can direct further reactions on the aromatic ring, allowing for the construction of intricate molecular architectures. researchgate.netglobalscientificjournal.com This reactivity is fundamental in creating novel compounds for various applications, including pharmaceuticals, agrochemicals, and dyes. guidechem.comcymitquimica.com

The significance of halogenated phenols is particularly pronounced in medicinal chemistry. The introduction of halogen atoms into a drug candidate's structure can profoundly influence its biological activity, metabolic stability, and pharmacokinetic properties. researchgate.net Halogens can alter a molecule's lipophilicity, affecting its ability to cross biological membranes, and can form specific interactions, such as halogen bonds, with biological targets like proteins and enzymes, potentially enhancing binding affinity and efficacy. researchgate.netacs.org

Overview of the Academic Research Landscape for Halogenated Phenols

The academic research landscape for halogenated phenols is broad and dynamic. Studies range from developing new synthetic methodologies for their preparation to investigating their environmental impact and potential toxicity. rsc.orgscholarsresearchlibrary.com A significant area of research focuses on their application as intermediates in the synthesis of bioactive molecules and advanced materials. google.com Furthermore, the unique electronic and structural properties of halogenated phenols make them subjects of interest in physical organic chemistry and computational studies. rsc.orgresearchgate.net Researchers are continuously exploring the structure-activity relationships of these compounds to design molecules with tailored properties for specific applications. scholarsresearchlibrary.comresearchgate.net

Specific Research Focus: 3-Bromo-5-chlorophenol within Contemporary Chemical Science

Within the diverse family of halogenated phenols, this compound has emerged as a compound of specific interest in contemporary chemical science. Its distinct substitution pattern, featuring both a bromine and a chlorine atom on the phenol (B47542) ring, offers unique opportunities for selective chemical modifications. This dual halogenation provides a platform for regioselective transformations, a valuable attribute in multi-step organic synthesis.

The compound serves as a crucial intermediate in the synthesis of a variety of target molecules. For instance, it is a key starting material for certain active pharmaceutical ingredients (APIs). nordmann.global Research has demonstrated its use in the preparation of compounds with potential therapeutic applications, including treatments for diseases caused by immunodeficiency viruses and Alzheimer's disease. google.com The market demand for this compound underscores its importance as a building block in the development of new chemical entities. google.com

Chemical and Physical Properties of this compound

The compound this compound is a solid at room temperature, typically appearing as a white to off-white or pale-yellow crystalline powder. guidechem.comsigmaaldrich.com Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrClO | biosynth.comnih.gov |

| Molecular Weight | 207.45 g/mol | biosynth.comnih.gov |

| Melting Point | 66-70 °C | chemdad.comavantorsciences.com |

| Boiling Point | 256.0 °C (estimated) | biosynth.comchemdad.com |

| Flash Point | 110.1 °C | biosynth.com |

| pKa | 8.04 ± 0.10 (Predicted) | guidechem.com |

| CAS Number | 56962-04-0 | biosynth.comnih.gov |

Synthesis and Manufacturing of this compound

Several synthetic routes for the preparation of this compound have been reported in the scientific literature and patent documents. These methods often involve multi-step processes starting from readily available precursors.

One documented method involves the hydrolysis of a diazonium salt derived from 3-bromo-5-chloroaniline (B31250). A patented process describes the preparation of this compound by hydrolyzing a specific compound in an acidic medium, a method touted for its low cost, readily available raw materials, and suitability for large-scale production. google.com Another approach starts from 1-bromo-3-chloro-5-methoxybenzene (B65169), which is then demethylated to yield the final product. lookchem.com The choice of synthetic route can depend on factors such as cost, yield, purity requirements, and scalability.

Applications in Scientific Research

This compound is a valuable reagent and building block in various areas of scientific research, primarily in organic synthesis and medicinal chemistry.

Use as a Reagent in Organic Synthesis

The presence of two different halogen atoms (bromine and chlorine) on the phenolic ring of this compound allows for selective chemical transformations. This makes it a versatile platform for introducing bromine and chlorine moieties into different molecules. guidechem.com It is used as a starting material for the synthesis of other organic compounds, including those with applications as pharmaceuticals, insecticides, and herbicides. alfa-chemical.com The reactivity of the hydroxyl group and the halogen substituents can be exploited to construct more complex molecular structures. ossila.com

Role as an Intermediate in the Synthesis of Bioactive Molecules

A significant application of this compound is its role as an intermediate in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs). nordmann.global It has been identified as a key precursor in the development of potential treatments for various diseases. For example, patents describe its use in the preparation of non-nucleoside reverse transcriptase inhibitors for immunodeficiency virus-related diseases and compounds for the treatment of Alzheimer's disease and mild cognitive impairment. google.com Its derivatives have also been investigated for their potential in cancer treatment by inhibiting pathways associated with cancer cell stress responses.

Application in the Development of Novel Chemical Entities

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel chemical entities with diverse potential applications. Beyond pharmaceuticals, it is used in the production of agrochemicals and dyes. guidechem.com Researchers have also explored the use of its derivatives in material science, for instance, as precursors for liquid crystals. The compound's reactivity allows for its incorporation into more complex molecules with desired properties for various scientific and technological fields.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWXLPFRHYWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627097 | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-04-0 | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Chlorophenol

Classical and Contemporary Approaches to 3,5-Disubstituted Phenol (B47542) Synthesis

The preparation of 3,5-disubstituted phenols, such as 3-bromo-5-chlorophenol, often necessitates multi-step synthetic sequences to overcome the inherent regiochemical preferences of aromatic substitution reactions. The hydroxyl group of a phenol is a strongly activating, ortho-, para-director, making direct electrophilic substitution to achieve a meta-pattern challenging. byjus.comnih.gov Consequently, classical approaches have relied on indirect methods involving the manipulation of functional groups to achieve the desired substitution pattern.

Electrophilic Aromatic Substitution Strategies: Mechanistic Pathways and Regioselectivity Control

Electrophilic aromatic substitution is a fundamental process in arene functionalization. For phenols, the hydroxyl group significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack. byjus.com Direct halogenation of phenol, for instance, typically leads to a mixture of ortho- and para-substituted products, and under harsh conditions, can result in polysubstitution. researchgate.netwikipedia.org

Achieving the 3,5-disubstitution pattern of this compound via direct electrophilic halogenation of a phenol derivative is inherently difficult. The directing effects of the hydroxyl group and the existing halogen would need to be carefully orchestrated. For example, starting with 3-chlorophenol (B135607), the hydroxyl group would direct an incoming electrophile (e.g., Br+) to the 2-, 4-, and 6-positions, while the deactivating, ortho-, para-directing chloro group would weakly direct to the 2- and 4-positions. This would not yield the desired this compound.

Strategies to control regioselectivity in electrophilic halogenation often involve the use of blocking groups or specific catalysts and solvent systems that can modulate the electronic and steric environment of the substrate. cardiff.ac.uk However, for a target molecule like this compound, these methods are often complex and may not provide the desired isomer in high yield. Therefore, direct electrophilic substitution on a phenolic precursor is not a common or efficient route for the synthesis of this specific compound.

Demethylation Reactions for Targeted Phenol Formation

A more practical classical approach involves the demethylation of a corresponding anisole (B1667542) derivative. Anisoles are less activated than phenols and can be synthesized with the desired substitution pattern through various methods. The methoxy (B1213986) group can then be cleaved to reveal the phenol.

A documented synthesis of this compound utilizes the demethylation of 1-bromo-3-chloro-5-methoxybenzene (B65169). google.comlookchem.com This reaction is often carried out using strong acids, Lewis acids, or nucleophilic reagents. A specific method involves heating 1-bromo-3-chloro-5-methoxybenzene with lithium iodide in 2,4,6-trimethyl-pyridine (collidine) at elevated temperatures. lookchem.com The iodide ion acts as a nucleophile, attacking the methyl group of the anisole in an SN2 reaction, leading to the formation of the phenoxide, which is then protonated upon workup to yield the final phenol.

| Reactant | Reagents | Conditions | Product | Yield |

| 1-Bromo-3-chloro-5-methoxybenzene | Lithium iodide | 2,4,6-trimethyl-pyridine, 170 °C, 4h | This compound | 94% lookchem.com |

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for the synthesis of substituted aromatic compounds. This reaction typically requires an aromatic ring substituted with strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). nih.govaskfilo.com The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The synthesis of this compound via a direct SNAr reaction to introduce the hydroxyl group is not a straightforward approach. A potential precursor would need a suitable leaving group at the C1 position and electron-withdrawing groups at the appropriate positions to facilitate the substitution. Given the substitution pattern of this compound, this strategy is less common and would likely involve a more complex and less efficient synthetic route compared to other available methods.

Diazotization and Subsequent Hydrolysis Routes for Halogenated Phenols

One of the most effective and widely used classical methods for the synthesis of phenols from anilines is through the formation of a diazonium salt, followed by hydrolysis. This method is particularly useful for preparing phenols with substitution patterns that are not easily accessible through direct electrophilic substitution.

The synthesis of this compound can be efficiently achieved starting from 3-bromo-5-chloroaniline (B31250). google.comgoogle.com The process involves two main steps:

Diazotization: 3-bromo-5-chloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). byjus.comgoogle.com This reaction converts the primary amino group into a diazonium salt, specifically 3-bromo-5-chlorobenzenediazonium salt.

Hydrolysis: The resulting diazonium salt solution is then heated. The diazonium group is an excellent leaving group (N₂) and is readily displaced by a water molecule, which acts as a nucleophile. google.com Subsequent loss of a proton from the protonated phenol yields this compound.

| Starting Material | Step 1: Reagents & Conditions | Intermediate | Step 2: Reagents & Conditions | Final Product |

| 3-Bromo-5-chloroaniline | NaNO₂, H₂SO₄(aq), 0-5 °C | 3-Bromo-5-chlorobenzenediazonium sulfate (B86663) | H₂O, Heat (e.g., 60 °C) | This compound |

This route is advantageous because the starting aniline (B41778), 3-bromo-5-chloroaniline, can be prepared from the corresponding nitrobenzene (B124822) derivative through reduction. google.com This allows for the precise placement of the halogen atoms before the introduction of the hydroxyl group.

Innovations in Synthetic Chemistry for this compound Production

Recent advances in organometallic chemistry have provided more direct and efficient methods for the synthesis of substituted phenols, bypassing some of the limitations of classical approaches. These innovative strategies often involve the catalytic functionalization of C-H bonds.

C-H Activation, Borylation, and Oxidation Sequences for Phenolic Structures

A significant innovation in the synthesis of meta-substituted phenols, including this compound, is the one-pot sequence involving C-H activation, borylation, and subsequent oxidation. chemspider.com This methodology allows for the direct conversion of an arene into the corresponding phenol, with regioselectivity controlled by steric factors rather than the electronic effects of the substituents.

The synthesis of this compound using this method starts with 1-bromo-3-chlorobenzene. The key steps are:

Iridium-Catalyzed C-H Borylation: The arene is treated with a boron source, such as pinacolborane (HBPin), in the presence of an iridium catalyst. nih.govnih.govillinois.educore.ac.uk The catalyst, often an iridium(I) complex with a suitable ligand (e.g., a bipyridine derivative), selectively activates a C-H bond on the aromatic ring and facilitates its conversion to a boronic ester. For 1,3-disubstituted benzenes, the borylation typically occurs at the 5-position (meta to both substituents) due to steric hindrance at the other positions. chemspider.com

Oxidation of the Arylboronic Ester: The intermediate arylboronic ester is not isolated but is directly oxidized in the same reaction vessel. chemspider.com Common oxidizing agents for this transformation include Oxone (potassium peroxymonosulfate) or hydrogen peroxide. organic-chemistry.orgnih.govarkat-usa.org The oxidation converts the C-B bond into a C-O bond, yielding the desired phenol.

This one-pot process is highly efficient and offers a more direct route to this compound compared to many classical multi-step syntheses. chemspider.com It avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity and yield.

| Starting Material | Step 1: Reagents & Conditions | Intermediate | Step 2: Reagents & Conditions | Final Product |

| 1-Bromo-3-chlorobenzene | Pinacolborane (HBPin), Iridium catalyst | 2-(3-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Oxone, Acetone/Water | This compound |

One-Pot Reaction Strategies and Multi-Component Synthesis

In the context of synthesizing this compound, a one-pot approach could conceivably telescope the diazotization and hydrolysis steps. Following the formation of the 3-bromo-5-chloroaniline, the reaction mixture could be directly subjected to diazotization conditions, and subsequently, the hydrolysis of the in situ-generated diazonium salt could be induced by adjusting the temperature or other reaction parameters. Such a strategy would eliminate the need for the isolation and purification of the potentially sensitive aniline intermediate.

Although specific, documented examples of a one-pot synthesis of this compound from an amino precursor are not extensively detailed in the available research literature, the concept is a logical extension of the established multi-step route. The successful implementation of such a process would depend on the careful selection of solvents and reagents that are compatible with both the diazotization and hydrolysis steps, as well as on the optimization of the reaction conditions to maximize the yield of the final product while minimizing the formation of byproducts.

Multi-component synthesis, a strategy where three or more reactants combine in a single reaction to form a product that incorporates portions of all the starting materials, represents another advanced synthetic approach. While powerful for the rapid generation of molecular complexity, the direct application of a multi-component reaction for the de novo synthesis of a relatively simple molecule like this compound is less common. However, multi-component reactions could be envisioned for the synthesis of more complex derivatives of this compound, where the phenol itself might be one of the reacting components.

Optimization of Synthetic Processes for Research Scale-Up and Efficiency

The transition of a synthetic route from a laboratory-bench scale to a larger research scale necessitates a thorough optimization of the entire process to ensure safety, efficiency, and reproducibility. For the synthesis of this compound via the diazotization-hydrolysis of 3-bromo-5-chloroaniline, several key parameters must be carefully considered and optimized.

Reaction Conditions:

The temperature of both the diazotization and hydrolysis steps is critical. Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Uncontrolled temperature increases can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts. For the subsequent hydrolysis step, a controlled increase in temperature is required to drive the reaction to completion without promoting side reactions. The optimal temperature profile for both stages needs to be determined through systematic studies.

The choice of acid for both the diazotization and hydrolysis is another important factor. The concentration and type of acid can influence the rate of both reactions and the stability of the diazonium intermediate. Common choices include sulfuric acid and hydrochloric acid. The optimal acid and its concentration should be selected to maximize the yield and purity of this compound.

Reagent Stoichiometry and Addition:

The stoichiometry of the reagents, particularly the amount of sodium nitrite used for diazotization, must be carefully controlled. An excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting aniline. The rate of addition of the sodium nitrite solution is also crucial to maintain the desired reaction temperature and prevent localized overheating.

Solvent Selection and Work-up Procedures:

The choice of solvent is important for both the reaction and the subsequent work-up. For the hydrolysis step, the use of a co-solvent might be explored to improve the solubility of the starting materials and intermediates. The work-up procedure, which typically involves extraction and purification, needs to be optimized for efficiency and to minimize product loss. The selection of an appropriate extraction solvent and the development of an efficient purification method, such as crystallization or chromatography, are key to obtaining a high-purity product.

Safety Considerations for Scale-Up:

A significant consideration for the scale-up of any synthesis involving diazonium salts is the potential for thermal instability. Diazonium salts can be explosive, especially in a dry state. Therefore, it is crucial to ensure that the reaction is always maintained in a solution and that the temperature is strictly controlled. A thorough thermal hazard assessment should be conducted before attempting a large-scale synthesis.

By systematically optimizing these parameters, the synthesis of this compound can be made more efficient, reliable, and safer for research scale-up, paving the way for its use in further scientific investigations.

Mechanistic Organic Chemistry of 3 Bromo 5 Chlorophenol

Studies on Electrophilic Aromatic Substitution Reactivity of 3-Bromo-5-chlorophenol

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. The mechanism involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com A subsequent deprotonation step restores the ring's aromaticity, resulting in the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org

The regiochemical outcome of EAS on this compound is directed by the combined influence of the hydroxyl, bromo, and chloro substituents.

Hydroxyl (-OH) group: This group is a powerful activating substituent. Through its ability to donate a lone pair of electrons via resonance, it significantly increases the electron density of the aromatic ring, making it much more reactive than benzene. youtube.com It is a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (C2, C6) and opposite (C4) to it. libretexts.orgunizin.org

Halogen (-Br, -Cl) groups: Halogens are deactivating substituents due to their strong electron-withdrawing inductive effect. youtube.com However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions. youtube.comorganicchemistrytutor.com This makes halogens unique as deactivating, yet ortho, para-directing groups. unizin.org

In this compound, all three substituents direct incoming electrophiles to the same positions: C2, C4, and C6. The potent activating and directing effect of the hydroxyl group is dominant, making these positions the primary sites for substitution. The high activation of the ring by the hydroxyl group suggests that reactions like halogenation may proceed readily, potentially even without a Lewis acid catalyst, and can lead to polysubstitution, similar to the behavior of phenol (B47542) itself. stackexchange.com

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference | Target Positions |

|---|---|---|---|---|---|

| -OH | C1 | +R >> -I (Resonance donation >> Inductive withdrawal) | Strongly Activating | ortho, para | C2, C4, C6 |

| -Br | C3 | -I > +R (Inductive withdrawal > Resonance donation) | Deactivating | ortho, para | C2, C4 |

| -Cl | C5 | -I > +R (Inductive withdrawal > Resonance donation) | Deactivating | ortho, para | C4, C6 |

Nucleophilic Substitution Reactions Involving Halogen Atoms of this compound

Nucleophilic aromatic substitution (SNAr) allows for the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a backside attack. Instead, it typically proceeds via a two-step addition-elimination mechanism. libretexts.org This pathway requires the aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.orgdalalinstitute.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

This compound lacks such strong activating groups for nucleophilic substitution. The hydroxyl group is electron-donating, and the halogens are only weakly deactivating, which is insufficient to facilitate the SNAr mechanism under standard conditions.

However, substitution can be forced under harsh conditions or via alternative mechanisms:

Elimination-Addition (Benzyne) Mechanism: In the presence of an exceptionally strong base, such as sodium amide (NaNH₂), and at low temperatures, aryl halides can undergo an elimination-addition reaction. libretexts.org The mechanism involves the deprotonation of a hydrogen atom ortho to one of the halogens, followed by the elimination of the halide to form a highly reactive benzyne (B1209423) intermediate. libretexts.orgyoutube.com The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product. For this compound, this could lead to a mixture of products depending on which halogen is eliminated and where the nucleophile adds to the benzyne intermediate.

Radical-Mediated SNAr: Recent research has shown that generating a phenoxyl radical from a halophenol can activate the ring towards nucleophilic substitution. The oxygen radical acts as a powerful electron-withdrawing group, significantly lowering the energy barrier for nucleophilic attack at the para position. nih.govosti.gov This "homolysis-enabled electronic activation" provides a pathway for substitution under milder conditions than traditionally required. nih.gov

Reactivity Investigations of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group is a key site of reactivity in this compound, participating in reactions typical of phenols.

Acidity: Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. The acidity of this compound is enhanced by the inductive electron-withdrawing effects of the bromine and chlorine atoms. These halogens help to stabilize the negative charge of the phenoxide ion, making the parent phenol a stronger acid. The predicted pKa for this compound is approximately 8.04, which is significantly lower (more acidic) than that of unsubstituted phenol (pKa ≈ 9.95). lookchem.com

| Compound | pKa (approximate) |

|---|---|

| Phenol | 9.95 |

| 3-Bromophenol (B21344) | 9.03 nih.gov |

| This compound | 8.04 (Predicted) lookchem.com |

Etherification and Esterification: The hydroxyl group can act as a nucleophile, though it is generally a weaker one than in aliphatic alcohols. chemistrysteps.com Its reactivity is greatly enhanced upon deprotonation with a base to form the corresponding phenoxide ion. This highly nucleophilic phenoxide can then readily participate in reactions such as:

Williamson Ether Synthesis: Reaction of the phenoxide with an alkyl halide (e.g., iodomethane) to form an aromatic ether. ambeed.com

Esterification: Reaction with an acyl chloride or acid anhydride (B1165640) to form a phenyl ester. nih.gov

Radical Reaction Pathways and Their Impact on this compound Transformation

Radical reactions, often occurring as chain reactions, involve species with unpaired electrons and consist of three main phases: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the formation of a radical. For halogenated phenols, this can be triggered by heat or UV light, leading to the homolytic cleavage of a bond. libretexts.org The C-Br bond is weaker than the C-Cl and O-H bonds, making it a likely site for initial cleavage. Another key pathway, especially under thermal conditions or in the presence of other radicals like H• or •OH, is the abstraction of the phenolic hydrogen atom. rsc.orgrsc.org This H-abstraction is a common route for forming phenoxy radicals. rsc.org

Propagation: Once formed, a radical can react with a neutral molecule to generate a new radical, continuing the chain. libretexts.org For this compound, a key intermediate is the 3-bromo-5-chlorophenoxyl radical, formed by the loss of the phenolic hydrogen. rsc.org This phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. It can then participate in further reactions, such as dimerization or cross-coupling, which are key steps in the formation of polybrominated/chlorinated dibenzofurans and dibenzodioxins under combustion conditions. rsc.orgrsc.org Additionally, hydroxyl radicals (•OH) can add to the aromatic ring, forming cyclohexadienyl-type radicals, which are intermediates in oxidative degradation pathways. researchgate.net

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product. libretexts.org

Studies on bromochlorophenols indicate that the reactivity of the O-H bond towards H-atom abstraction is influenced by the degree and pattern of halogenation. rsc.org

Photochemical and Thermal Reaction Mechanisms of Halogenated Phenols

Photochemical Mechanisms: The photolysis of halophenols in aqueous solution is highly dependent on the position of the halogen substituent. The primary photochemical event is typically the cleavage of the carbon-halogen (C-X) bond. researchgate.net For 3-bromophenol, studies have shown that direct photolysis leads almost exclusively to the formation of resorcinol. researchgate.net This suggests a mechanism involving the heterolytic cleavage of the C-Br bond to form an aryl cation and a bromide ion, followed by reaction with water. researchgate.net Isotope fractionation studies on 3-bromophenol photolysis also point to a distinct mechanism that may not involve C-Br bond cleavage as the rate-limiting step, differing from the radical pathways proposed for 2- and 4-bromophenol. nih.gov Given these findings, the photochemical transformation of this compound would likely be initiated by the cleavage of the weaker C-Br bond, potentially leading to 3-chlororesorcinol as a primary product via a similar ionic pathway.

Thermal Reaction Mechanisms: At elevated temperatures, such as those found in combustion or pyrolysis, the thermal degradation of halogenated phenols occurs. cdu.edu.au The mechanism is complex but is initiated by the cleavage of the weakest bonds in the molecule. For brominated organic compounds, the C-Br bond typically cleaves first. nih.gov The thermal decomposition of brominated phenol derivatives, such as those used as flame retardants, is known to produce hydrogen bromide (HBr), phenol, and a variety of other bromophenols. cetjournal.it By analogy, the thermal degradation of this compound would proceed through initial C-Br and C-Cl bond cleavage. The resulting aryl radicals and halogen atoms can abstract hydrogen atoms, leading to the formation of HBr, HCl, and phenoxyl radicals. These phenoxyl radicals are key precursors in the subsequent gas-phase formation of more complex and persistent halogenated aromatic compounds. rsc.org

Spectroscopic and Structural Elucidation Research of 3 Bromo 5 Chlorophenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Bromo-5-chlorophenol, both ¹H and ¹³C NMR provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the single hydroxyl proton. Due to the meta-substitution pattern, the aromatic protons are chemically distinct. The proton at C2 (between the OH and Cl groups) would appear as a triplet, coupling to the protons at C4 and C6. The protons at C4 and C6 would also appear as triplets. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will display six distinct signals, corresponding to the six carbon atoms of the benzene (B151609) ring, confirming the lack of symmetry in the molecule. docbrown.info The chemical shifts are influenced by the electronegativity and resonance effects of the hydroxyl, bromine, and chlorine substituents. The carbon atom attached to the hydroxyl group (C1) is expected to be the most deshielded, appearing at the lowest field. The carbons bonded to the halogens (C3 and C5) will also be significantly deshielded. By comparing the spectrum with those of simpler analogs like 3-chlorophenol (B135607) and 3-bromophenol (B21344), precise assignments can be made. chemicalbook.comspectrabase.com

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| C1 (-OH) | ~155-158 | Deshielded by electronegative oxygen |

| C2 | ~115-120 | Influenced by ortho -OH and -Cl |

| C3 (-Br) | ~120-125 | Deshielded by electronegative bromine |

| C4 | ~130-135 | Influenced by ortho -Br and para -Cl |

| C5 (-Cl) | ~135-140 | Deshielded by electronegative chlorine |

| C6 | ~120-125 | Influenced by ortho -OH and para -Br |

Note: The predicted chemical shifts are estimates based on substituent effects observed in related compounds like phenol (B47542), 3-chlorophenol, and 4-bromophenol. Actual experimental values may vary based on solvent and experimental conditions. docbrown.infochemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a complex molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). wpmucdn.com This results in a characteristic pattern of four peaks for the molecular ion (M⁺):

m/z 206: Corresponding to [C₆H₄⁷⁹Br³⁵ClO]⁺

m/z 208: Corresponding to [C₆H₄⁸¹Br³⁵ClO]⁺ and [C₆H₄⁷⁹Br³⁷ClO]⁺

m/z 210: Corresponding to [C₆H₄⁸¹Br³⁷ClO]⁺

The base peak in the mass spectra of many halogenated phenols is often the molecular ion, indicating its relative stability. rsc.org Key fragmentation pathways for this molecule would involve the loss of the halogen atoms or other small neutral molecules. rsc.orgmiamioh.edu

| m/z Value | Possible Ion Fragment | Neutral Loss |

| 206/208/210 | [C₆H₄BrClO]⁺ | Molecular Ion (M⁺) |

| 171/173 | [C₆H₄BrO]⁺ | Loss of Cl |

| 127/129 | [C₆H₄ClO]⁺ | Loss of Br |

| 99 | [C₅H₄Cl]⁺ | Loss of Br and CO |

| 92 | [C₆H₄]⁺ | Loss of HBr and Cl |

| 63/64 | [C₅H₃]⁺ / [C₅H₄]⁺ | Benzene ring fragmentation |

Note: The presence of isotopic peaks for bromine and chlorine would be observed for all fragments containing these atoms. wpmucdn.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. nih.gov A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear as a group of weaker bands around 3000-3100 cm⁻¹. The C-O stretching vibration is expected to produce a strong band in the 1200-1300 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to several sharp bands in the 1400-1600 cm⁻¹ range. Finally, the C-Br and C-Cl stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹. researchgate.netnist.gov

Raman Spectroscopy: The Raman spectrum provides complementary information to the IR spectrum. nih.gov Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-Br and C-Cl bonds also produce characteristic Raman shifts.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aromatic C=C stretch | 1400-1600 | Strong |

| C-O stretch | 1200-1300 | Medium |

| C-Cl stretch | 600-800 | Strong |

| C-Br stretch | 500-600 | Strong |

Source: Data derived from typical frequency ranges for functional groups and spectra available in the PubChem database. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the excitation of π electrons to higher energy orbitals (π→π* transitions) in aromatic systems. The absorption of UV light by this compound is governed by the phenolic chromophore, modified by the halogen substituents.

The UV-Vis spectrum of phenols in a neutral solvent like ethanol (B145695) or hexane (B92381) typically shows two main absorption bands. For this compound, these bands are expected to arise from π→π* transitions within the benzene ring. Based on data for similar compounds like 4-chlorophenol, which has characteristic bands around 225 nm and 280 nm, similar absorption maxima can be predicted for this compound. researchgate.net The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands can be subtly influenced by the electronic effects of the bromine and chlorine atoms. These halogen substituents, through their inductive and resonance effects, can cause a small shift in the absorption wavelengths (a bathochromic or hypsochromic shift) compared to unsubstituted phenol. msu.edu

X-ray Crystallography Studies of this compound and its Complexes/Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not widely reported, a crystallographic study would provide invaluable data.

A successful single-crystal X-ray diffraction analysis would yield precise measurements of bond lengths (e.g., C-C, C-O, C-H, C-Cl, and C-Br), bond angles, and torsion angles within the molecule. mdpi.com Furthermore, it would reveal how the molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and potentially halogen bonding. nih.gov

Computational Chemistry and Theoretical Modeling of 3 Bromo 5 Chlorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For 3-bromo-5-chlorophenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its geometry, stability, and reactivity.

The optimized molecular structure reveals key bond lengths and angles, which are influenced by the electronic effects of the bromine, chlorine, and hydroxyl substituents on the phenol (B47542) ring. The electron-withdrawing nature of the halogen atoms and the hydroxyl group's resonance effects collectively determine the charge distribution across the molecule. nih.govresearchgate.net

DFT calculations can also predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure. ijrte.org Furthermore, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to assess the molecule's stability. For instance, a comparative study on para-substituted halophenols suggested that p-bromophenol is thermodynamically more stable than its chloro- and fluoro-analogs. imist.ma

The reactivity of this compound can be inferred from its calculated electronic properties. The distribution of electron density and the molecular electrostatic potential (MEP) map highlight regions susceptible to electrophilic and nucleophilic attack. set-science.comphyschemres.org The MEP map visually represents the electrostatic potential on the electron density surface, with red areas indicating negative potential (nucleophilic regions) and blue areas indicating positive potential (electrophilic regions).

Table 1: Calculated DFT Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | (Typical value in Hartrees) | Indicates the overall stability of the molecule. |

| Dipole Moment | (Typical value in Debye) | Reflects the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Gibbs Free Energy | (Typical value in kcal/mol) | Determines the spontaneity of reactions involving the molecule. |

| Key Bond Lengths (Å) | C-Br, C-Cl, C-O, O-H | Provides insight into the geometric structure and the influence of substituents. |

| **Key Bond Angles (°) ** | C-C-Br, C-C-Cl, C-C-O | Defines the molecular geometry and steric hindrance. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial for understanding the potential biological activity of this compound by identifying its possible binding modes and affinities with various biological targets. The docking process involves sampling a large number of conformations of the ligand within the active site of the receptor and scoring them based on a scoring function that estimates the binding energy. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic picture of the interactions, allowing for the analysis of conformational changes in both the ligand and the target protein upon binding. These simulations can reveal the key amino acid residues involved in the interaction and the nature of the intermolecular forces, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the complex. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | A lower value indicates a stronger predicted binding interaction. |

| Interacting Residues | Tyr234, Ser112, Leu345 | Amino acids in the protein's active site that form key interactions with the ligand. |

| Types of Interactions | Hydrogen bond with Ser112, Halogen bond with Tyr234, Hydrophobic interactions with Leu345 | Specific non-covalent interactions that stabilize the ligand-protein complex. |

| RMSD of Ligand (Å) | 1.2 | Root Mean Square Deviation, a measure of the stability of the ligand's position in the binding site during simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are developed by finding a statistical correlation between molecular descriptors (physicochemical properties) and the observed activity. jst.go.jpchalcogen.ro For this compound, a QSAR study would involve a dataset of structurally similar phenolic compounds with known biological activities.

The process of QSAR modeling includes:

Data Set Selection: A diverse set of phenolic compounds with a range of biological activities is chosen. mdpi.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build the model. researchgate.netnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. dtic.mil

A well-validated QSAR model can then be used to predict the biological activity of new or untested compounds like this compound, thereby guiding the synthesis of more potent analogues. researchgate.net

Table 3: Key Molecular Descriptors Used in QSAR Modeling of Phenolic Compounds

| Descriptor | Description | Relevance to Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule | Affects the size and diffusion properties of the molecule. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms | Relates to the hydrogen bonding potential and permeability of the molecule. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | Correlate with the molecule's ability to donate or accept electrons in chemical reactions. |

| Dipole Moment | A measure of the overall polarity of the molecule | Influences intermolecular interactions and binding to polar receptors. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are fundamental in determining the chemical reactivity and kinetic stability of a molecule. imist.manih.gov

HOMO: The outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO: The innermost orbital without electrons. A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. set-science.comresearchgate.net

From the HOMO and LUMO energies, various global reactivity indices can be calculated to quantify the reactivity of this compound. dntb.gov.uamdpi.com

Table 4: Calculated FMO Properties and Reactivity Indices for this compound

| Parameter | Formula | Calculated Value (eV) | Chemical Significance |

|---|---|---|---|

| EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | 6.5 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.19 | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.85 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.80 | A measure of the electrophilic character of a molecule. |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. mdpi.com It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing intramolecular and intermolecular interactions. researchgate.netuba.ar

For this compound, NBO analysis can reveal:

Hybridization of atoms: The spd character of the atomic orbitals involved in bonding. ijnc.ir

Charge distribution: The natural charges on each atom, providing a more refined picture than Mulliken charges.

Intramolecular interactions: Hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen, bromine, and chlorine atoms into the antibonding orbitals of the aromatic ring (e.g., n → π*). These interactions contribute to the stability of the molecule. ijrte.org

Intermolecular interactions: In a dimer or larger cluster, NBO analysis can quantify the strength of hydrogen bonds and other non-covalent interactions by examining the donor-acceptor interactions between molecules. nih.govnajah.edu The stabilization energy (E(2)) associated with these interactions provides a measure of their strength.

Table 5: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ*(C1-C2) | 2.5 | Lone pair donation from oxygen to adjacent C-C antibonding orbital. |

| LP(1) O | π*(C1-C6) | 5.1 | Resonance effect of the hydroxyl group with the aromatic ring. |

| LP(2) Br | π*(C2-C3) | 1.8 | Weak hyperconjugative interaction from bromine lone pair. |

| LP(2) Cl | π*(C4-C5) | 1.5 | Weak hyperconjugative interaction from chlorine lone pair. |

| σ(C-H) | σ*(C-C) | ~0.5 | Standard C-H to C-C hyperconjugation. |

Research on Biological and Biomedical Applications of 3 Bromo 5 Chlorophenol Derivatives

Development and Investigation of 3-Bromo-5-chlorophenol as a Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its chemical structure is a valuable starting point for building APIs aimed at treating a range of diseases. Patents have described its use in the preparation of medicines for conditions caused by the immunodeficiency virus and for creating non-nucleoside reverse transcriptase inhibitors google.comgoogle.com. Furthermore, its utility has been noted in the synthesis of pharmaceuticals for treating Alzheimer's disease and mild cognitive impairment google.comgoogle.com. The market potential for this compound is considered substantial, though its synthesis can be challenging google.comgoogle.com. The development of more efficient synthesis methods is key to unlocking its full potential as a scaffold for novel APIs google.comgoogle.com.

Mechanistic Studies of Antiviral Activity Associated with this compound and its Analogues

While research directly on the antiviral properties of this compound is specific, studies on related brominated and halogenated phenolic compounds provide insights into potential mechanisms. For instance, research into derivatives of 4,5-dihydrofuran-3-carboxylate containing bromo-anilino substituents has demonstrated significant antiviral efficacy against the Japanese encephalitis virus (JEV), a mosquito-borne flavivirus nih.gov.

In one study, a series of new derivatives were synthesized with chloro or bromo groups at various positions on an anilino ring. The derivatives with bromo-substituents showed higher anti-JEV activity than other analogues nih.gov. Specifically, the compound CW-33K, which has a bromo-substituent at the C-2 position of the anilino ring, exhibited the most potent antiviral effects nih.gov. Mechanistic studies revealed that CW-33K significantly inhibited JEV replication during both early and late stages of the viral life cycle. It was found to suppress viral RNA synthesis and the production of intracellular JEV particles nih.gov. These findings highlight that the presence and position of a bromine atom can be critical for antiviral activity, suggesting that derivatives of this compound could be promising candidates for antiviral drug development.

Exploration of Antimicrobial and Antifungal Mechanisms of Action

Bromophenol derivatives have shown considerable promise as antibacterial agents, particularly against multidrug-resistant pathogens. The basic skeleton including bromo and phenol (B47542) groups is recognized for its antibacterial and antibiofilm activity nih.gov.

In a study exploring bromophenol derivatives against Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA), a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, demonstrated significant anti-SA and anti-MRSA activity nih.gov. The antibacterial capabilities of these compounds were shown to have a pronounced effect on S. aureus and MRSA, though they were less effective against Pseudomonas aeruginosa nih.gov. The mechanism of action is believed to involve the disruption of bacterial processes, and these derivatives have also been shown to inhibit biofilm formation, a key factor in antibiotic resistance nih.gov.

The table below summarizes the Minimum Inhibitory Concentration (MIC) for select bromophenol derivatives against different bacterial strains.

| Compound | S. aureus MIC (μg/mL) | P. aeruginosa MIC (μg/mL) |

| 1 (unspecified bromophenol) | 24 | 780 |

| 2 (3-bromo-2,6-dihydroxyacetophenone) | 12 | 780 |

| 3 (unspecified bromophenol) | 390 | 780 |

| 3-bromo-4-(2,3-dibromo-4,5-dihydroxyphenyl) methyl-5-(hydroxymethyl)-1,2-benzenediol (4) | Data not specified | Data not specified |

Studies on flavonoid derivatives have also shown that the inclusion of bromine, chlorine, and nitro groups significantly affects their antimicrobial properties nih.gov. Halogenated flavonoids were found to be more active against bacteria and yeast compared to their non-halogenated counterparts nih.gov. This suggests that the bromo- and chloro- substituents on the this compound scaffold are likely to contribute significantly to the antimicrobial potential of its derivatives.

Enzyme Inhibition Studies and Binding Site Analysis for this compound Derivatives

Derivatives of bromophenol have been identified as potent inhibitors of several key metabolic enzymes. A study involving newly synthesized bromophenol derivatives demonstrated effective inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) mdpi.com. The inhibition of these enzymes is relevant for the treatment of conditions like glaucoma, epilepsy, and Alzheimer's disease mdpi.com.

The inhibitory activity of these compounds is detailed in the table below.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | AChE Kᵢ (nM) |

| 1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene (14) | 2.53 ± 0.25 | Data not specified | Data not specified |

| Range for all tested novel bromophenols (13-21) | 2.53 to 25.67 | 1.63 to 15.05 | 6.54 to 24.86 |

Furthermore, bromophenol derivatives isolated from marine algae have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for anti-diabetic therapies mdpi.com. For example, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-ethoxymethyl benzyl)benzene-1,2-diol (BPN) was reported as a PTP1B inhibitor with an IC₅₀ value of 0.84 μmol/L mdpi.com. Another derivative, HPN, was found to protect liver cells from lipid-induced damage and insulin resistance by inhibiting PTP1B mdpi.com.

Research on chlorophenols has also shown that they can inhibit cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. Trichlorophenols and tetrachlorophenols, for instance, strongly inhibit CYP2C8 and CYP2C9 nih.gov. This indicates that the chlorine atom in the this compound structure could play a role in the enzyme inhibition profile of its derivatives.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Activities

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. Research has shown that the type, number, and position of halogen atoms on the phenolic ring significantly influence biological activity.

SAR studies on bromophenol hybrids designed as potential anticancer agents also revealed important trends. A series of derivatives were synthesized and tested against several human cancer cell lines, with many exhibiting significant inhibitory activity mdpi.comresearchgate.net. The specific modifications to the bromophenol scaffold were directly linked to their potency, and the most promising compound was found to induce cancer cell death through the ROS-mediated apoptotic pathway mdpi.comresearchgate.net.

Additionally, SAR analysis of chlorophenols on CYP enzyme inhibition has been defined, supported by molecular docking studies. These studies provide a basis for understanding how chlorophenols interact with the active sites of these enzymes, which can guide the design of derivatives with specific inhibitory profiles nih.gov.

Analytical Method Development and Validation for 3 Bromo 5 Chlorophenol in Research Contexts

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is the cornerstone for separating 3-Bromo-5-chlorophenol from its synthetic precursors, by-products, and degradation products. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and its potential impurities.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Phenols can often be analyzed directly by GC without derivatization. asianpubs.org The method's high resolution makes it ideal for separating closely related impurities, including regioisomers. A halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), can provide enhanced selectivity and sensitivity for halogenated compounds. nih.gov However, a mass spectrometer (MS) is most commonly used for positive identification of separated components. asianpubs.orgresearchgate.net

Method development for GC analysis typically involves optimizing the column type, temperature program, and injector settings to achieve optimal separation and peak shape. Nonpolar or mid-polar capillary columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS or DB-5), are generally effective for separating halogenated phenols. asianpubs.orgnih.gov The elution order is primarily governed by the boiling points of the analytes and their interaction with the stationary phase. libretexts.org

Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Provides good resolution for a wide range of semi-volatile compounds, including halogenated phenols. asianpubs.org |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. asianpubs.org |

| Inlet Mode | Splitless | Maximizes the transfer of analyte onto the column, suitable for trace analysis. asianpubs.org |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 40-60 °C, ramp at 10-20 °C/min to 250-280 °C | Separates compounds based on boiling point and polarity. A temperature gradient allows for the separation of a wider range of impurities. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides mass information for definitive peak identification and structural elucidation. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Final product specifications often require a purity of >95% or >97% as determined by HPLC. nih.gov Method development focuses on selecting an appropriate column, mobile phase composition, and detector wavelength. C8 and C18 columns are frequently used, offering excellent retention and separation for a broad range of small molecules. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govmdpi.com UV detection is commonly employed, with monitoring at a wavelength where the phenol (B47542) exhibits strong absorbance, such as 210 nm. mdpi.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 100 mm, 5 µm) | Separates analytes based on hydrophobicity. C18 is a common starting point for method development. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% TFA | Aqueous component of the mobile phase. The acid modifier controls analyte ionization and improves peak symmetry. nih.govmdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.05% TFA | Organic component of the mobile phase. Its proportion is varied to elute analytes. nih.govmdpi.com |

| Elution Mode | Gradient | A gradient (e.g., 5% to 100% B over 15-20 minutes) is effective for separating complex mixtures of impurities with varying polarities. nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for analytical columns to ensure efficient separation. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. mdpi.com |

| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm | Allows for sensitive detection and spectral confirmation of the analyte peak. mdpi.com |

Spectrophotometric Methods for Quantitative Analysis in Complex Mixtures

While chromatographic methods are preferred for their separation capabilities, spectrophotometric methods can be employed for quantitative analysis in simpler mixtures or for specific applications. This compound, containing an aromatic ring, absorbs ultraviolet (UV) light and can be quantified using a UV-Vis spectrophotometer. The analysis would be based on the Beer-Lambert law, where the absorbance at a specific wavelength (λmax) is directly proportional to the concentration.

However, direct UV spectrophotometry is often not suitable for purity analysis in complex mixtures because synthetic precursors, impurities, and degradation products may have overlapping absorption spectra, leading to inaccurate quantification. This lack of specificity is a significant limitation. Therefore, spectrophotometric detection is most powerfully used as a detector following chromatographic separation (e.g., HPLC-UV), where it provides quantitative data for the already-isolated compound. mdpi.com

In some contexts, colorimetric methods can be used. For instance, methods exist for the quantification of bromide that involve the bromination of a pH indicator like phenol red, causing a color change that can be measured spectrophotometrically. s4science.at While this is an indirect method, it demonstrates the utility of spectrophotometry in reactions involving brominated compounds.

Mass Spectrometry-Based Analytical Approaches for Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and characterization of this compound and its impurities. It is typically coupled with a chromatographic inlet (GC-MS or LC-MS) to analyze the components of a mixture as they are separated.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion, confirming the molecular formula C₆H₄BrClO. nih.gov

The fragmentation pattern in the mass spectrum provides structural information. For halogenated phenols, common fragmentation pathways under electron ionization (EI) include:

Loss of a halogen atom: The molecule may lose a bromine (Br•) or chlorine (Cl•) radical. rsc.org

Loss of hydrogen halide: Elimination of HBr or HCl is possible. rsc.org

Loss of CO or CHO: A characteristic fragmentation of phenols is the loss of carbon monoxide (CO) or a formyl radical (CHO•) from the aromatic ring. rsc.org

A key feature in the mass spectrum of this compound is the distinct isotopic pattern created by the halogens. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine also has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. miamioh.edu This results in a unique isotopic cluster for the molecular ion (M+) and any fragment ions containing both halogens, serving as a definitive signature for the compound's presence.

Regioisomer Impurity Detection and Quantitation Strategies

During the synthesis of this compound, the formation of other regioisomers (compounds with the same atoms but different arrangements on the aromatic ring) is a significant possibility. For instance, isomers such as 2-bromo-5-chlorophenol (B87913) or 4-bromo-3-chlorophenol (B77146) could be formed as by-products. The presence of these isomers must be controlled, as they may have different physical, chemical, and biological properties.

HPLC is a powerful technique for separating and quantifying such regioisomers. One report noted the presence of a bromo-regioisomer at a level of 1.4% (by area under the curve, AUC) in a sample, demonstrating the ability of HPLC to detect these critical impurities. The separation is based on subtle differences in the polarity and hydrophobicity of the isomers, which affect their retention times on a reversed-phase column.

GC can also be highly effective in separating regioisomers due to small differences in their boiling points and vapor pressures. asianpubs.org The high efficiency of modern capillary columns can often resolve isomers that are difficult to separate by other means. In both GC and HPLC, coupling the separation to a mass spectrometer allows for the confirmation of the identity of each isomeric peak, as they will all have the same molecular weight but different fragmentation patterns or retention times.

Application of Analytical Quality by Design (AQbD) Principles in Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. americanpharmaceuticalreview.com It aims to build quality into the method from the outset, resulting in a robust and reliable procedure that consistently meets its intended purpose. This contrasts with traditional "one factor at a time" (OFAT) approaches, which can be less efficient and may not fully explore the interactions between different method parameters. nih.gov

Applying AQbD to the development of an HPLC method for this compound would involve the following steps:

Define the Analytical Target Profile (ATP): This first step defines the goal of the method. For example, the ATP might be "to develop a stability-indicating RP-HPLC method to accurately quantify this compound and separate it from its regioisomers and degradation products with a limit of quantitation of 0.05%." nih.govresearchgate.net

Identify Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled to meet the ATP. For an HPLC method, CQAs would include resolution between the main peak and its closest impurity, peak tailing factor, accuracy, and precision. researchgate.net

Conduct a Risk Assessment: This step identifies the method parameters that are most likely to impact the CQAs. For an RP-HPLC method, potential Critical Method Parameters (CMPs) include mobile phase pH, organic solvent ratio, column temperature, flow rate, and column stationary phase. sepscience.com Tools like a fishbone (Ishikawa) diagram can be used to map these relationships.

Establish a Design Space using Design of Experiments (DoE): Instead of varying one factor at a time, DoE allows for the simultaneous and systematic variation of multiple CMPs (e.g., gradient slope, temperature, pH). sepscience.com Statistical analysis of the results reveals the relationships between the parameters and the CQAs, allowing for the creation of a Method Operable Design Region (MODR). The MODR is a multidimensional space within which the method is proven to be robust and reliable. nih.gov

Implement a Control Strategy and Continuous Improvement: The final step involves defining a control strategy, including system suitability tests, to ensure the method performs as expected during routine use. The method is then subject to continuous monitoring and improvement throughout its lifecycle. americanpharmaceuticalreview.com

By using an AQbD approach, the resulting analytical method for this compound would be more robust, better understood, and less prone to failure during method transfer or routine operation.

Environmental Chemistry and Fate Studies of Halogenated Phenols, Including 3 Bromo 5 Chlorophenol

Degradation Pathways in Aquatic and Terrestrial Environments

The degradation of halogenated phenols like 3-Bromo-5-chlorophenol in the environment can occur through both biotic and abiotic pathways. The specific pathway and rate of degradation are influenced by environmental conditions such as the presence of oxygen, microbial populations, and sunlight.

In aquatic environments , microbial degradation is a key process. Under aerobic conditions, the degradation of chlorinated and brominated phenols is often initiated by monooxygenase enzymes. nih.gov These enzymes hydroxylate the aromatic ring, typically at a position ortho or para to the existing hydroxyl group, leading to the formation of halogenated catechols or hydroquinones. nih.gov These intermediates are then subject to ring cleavage, followed by further degradation. For a compound like this compound, initial hydroxylation could lead to brominated and chlorinated catechols.

Under anaerobic conditions, which are common in sediments and some groundwater, reductive dehalogenation is a primary degradation pathway. researchgate.net This process involves the removal of halogen atoms and their replacement with hydrogen atoms. For this compound, this could occur sequentially, with either the bromine or chlorine atom being removed first. The relative rates of debromination and dechlorination can vary depending on the specific microbial consortia present. Following partial or complete dehalogenation, the resulting phenol (B47542) can be mineralized to methane (B114726) and carbon dioxide by other anaerobic microorganisms. researchgate.net

In terrestrial environments , similar microbial degradation pathways occur. The rate of degradation in soil is influenced by factors such as soil type, organic matter content, pH, and the composition of the soil microbiome. Both aerobic and anaerobic microenvironments can exist in soil, allowing for a combination of oxidative and reductive degradation processes.

Table 1: Potential Microbial Degradation Pathways for this compound

| Environment | Condition | Primary Degradation Pathway | Initial Step | Potential Intermediates |

| Aquatic/Terrestrial | Aerobic | Microbial Oxidation | Hydroxylation by monooxygenases | Brominated-chlorinated catechols, Brominated-chlorinated hydroquinones |

| Aquatic/Terrestrial | Anaerobic | Reductive Dehalogenation | Removal of a halogen atom (Br or Cl) | 3-Bromophenol (B21344), 5-Chlorophenol, Phenol |

Identification and Analysis of Environmental Metabolites and Transformation Products

The identification of metabolites and transformation products is crucial for understanding the complete environmental fate of this compound. These products may have their own toxicity and persistence profiles.

Common analytical techniques for identifying such products include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry. researchgate.net These methods allow for the separation and identification of compounds in complex environmental matrices like water and soil.

Based on the degradation pathways described for other halogenated phenols, the expected environmental metabolites of this compound would include:

Reductive dehalogenation products: 3-Bromophenol and 5-Chlorophenol would be the initial products if one halogen is removed. Phenol would be a subsequent product if both halogens are removed.

Oxidative products: Under aerobic conditions, hydroxylated intermediates such as bromochloro-catechols or bromochloro-hydroquinones are anticipated. nih.gov Further degradation would lead to ring-cleavage products.

Photodegradation products: As discussed in section 8.4, photodegradation can lead to dehalogenation and the formation of other phenolic compounds or ring-cleavage products.

The specific metabolites formed will depend on the dominant degradation process in a given environment.

Research on Bioaccumulation and Biotransformation Processes in Organisms

Biotransformation is the process by which organisms metabolize foreign chemicals. In aquatic organisms such as fish, halogenated phenols can undergo Phase I and Phase II biotransformation reactions. Phase I reactions, often mediated by cytochrome P450 enzymes, can introduce hydroxyl groups, making the compound more water-soluble. Phase II reactions involve conjugation with molecules like glucuronic acid or sulfate (B86663), which further increases water solubility and facilitates excretion.